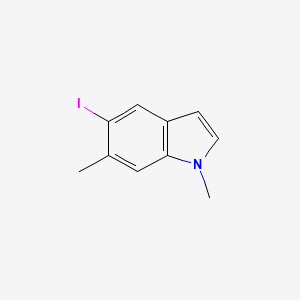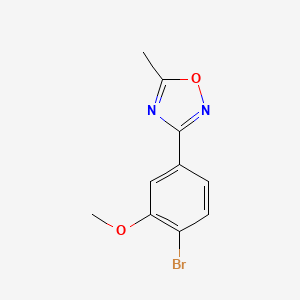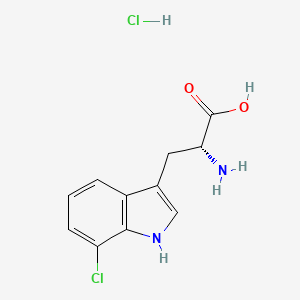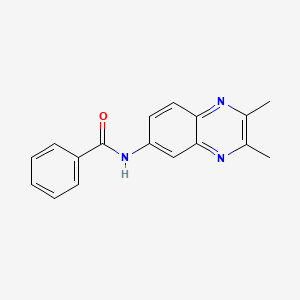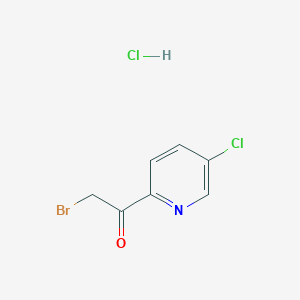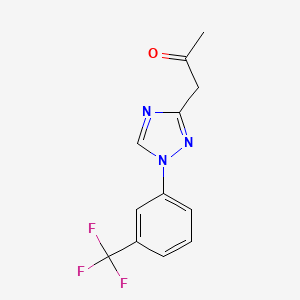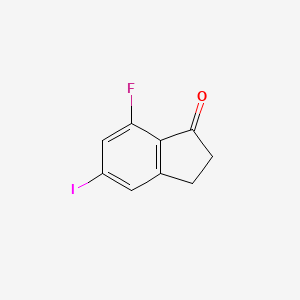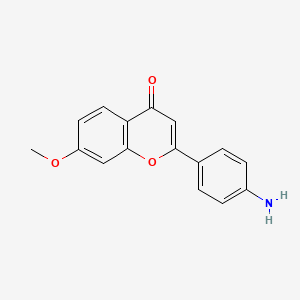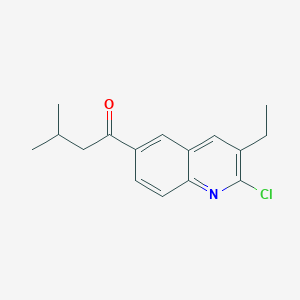
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone is a chemical compound with the molecular formula C12H7ClF3NO and a molecular weight of 273.64 g/mol This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
The synthesis of 1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone typically involves the reaction of 2-chloro-7-(trifluoromethyl)quinoline with ethanone under specific conditions. One common method involves the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation and hydrolysis followed by cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium azide, phenylhydrazine, and various alkyl halides
Aplicaciones Científicas De Investigación
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, which can lead to their antimicrobial and antineoplastic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mepacrine: Another antimalarial drug with a quinoline core.
Camptothecin: A quinoline derivative used in cancer treatment. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H7ClF3NO |
|---|---|
Peso molecular |
273.64 g/mol |
Nombre IUPAC |
1-[2-chloro-7-(trifluoromethyl)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C12H7ClF3NO/c1-6(18)9-4-7-2-3-8(12(14,15)16)5-10(7)17-11(9)13/h2-5H,1H3 |
Clave InChI |
ZQYXKHXAYZSZAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=C2C=C(C=CC2=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


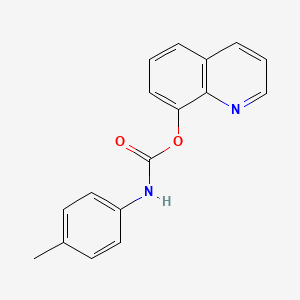
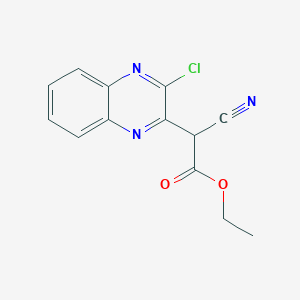
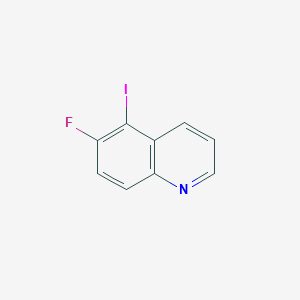

![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
